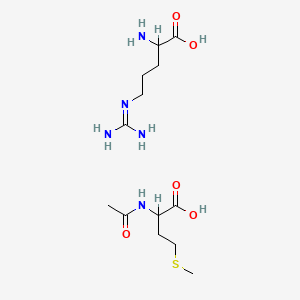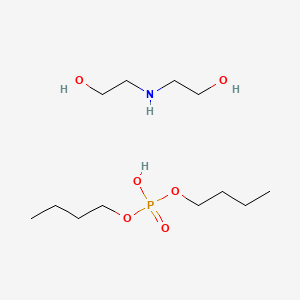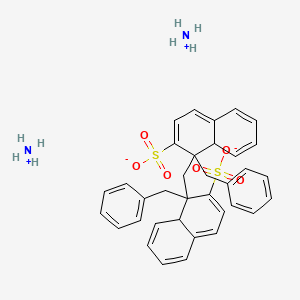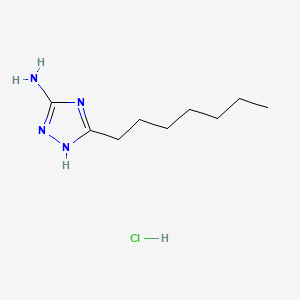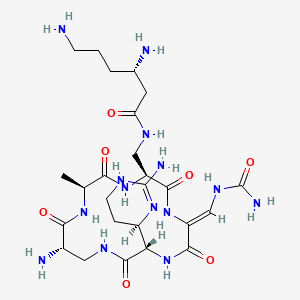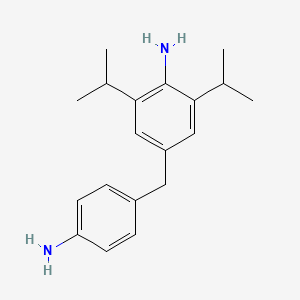
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring, along with an aminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline typically involves the reaction of 4-aminobenzylamine with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and anhydrous alcohol as the solvent . The mixture is heated under reflux conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: An aromatic amine with similar structural features but different substituents.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxy group instead of isopropyl groups.
Uniqueness
4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline is unique due to the presence of both aminomethyl and diisopropyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research.
属性
CAS 编号 |
90680-34-5 |
|---|---|
分子式 |
C19H26N2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3 |
InChI 键 |
XMHYNCJWBBKQTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


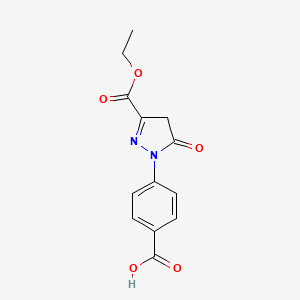
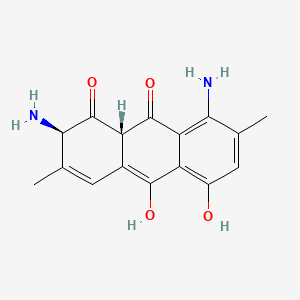
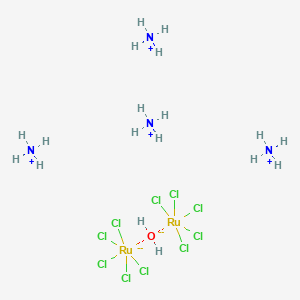
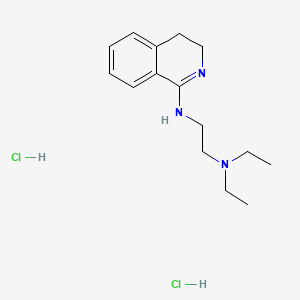
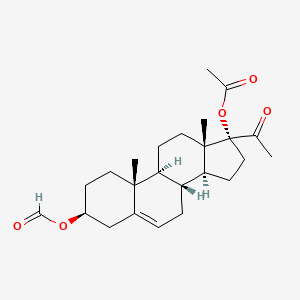
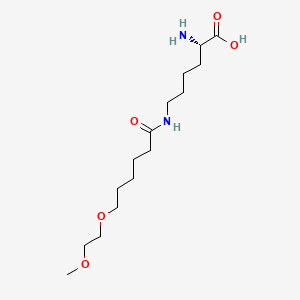
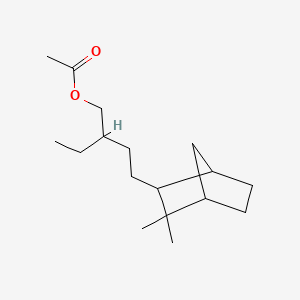
![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
